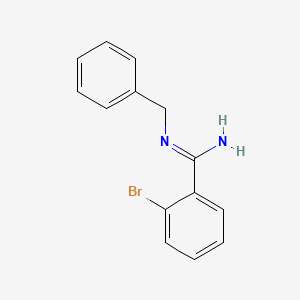
N-Benzyl-2-bromobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-bromobenzenecarboximidamide is a chemical compound with the molecular formula C14H13BrN2 and a molecular weight of 289.17 g/mol It is characterized by the presence of a benzyl group attached to a 2-bromobenzenecarboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyl-2-bromobenzenecarboximidamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-bromobenzoyl chloride, followed by the addition of ammonium hydroxide to form the carboximidamide group . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity .
化学反応の分析
Types of Reactions
N-Benzyl-2-bromobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-2-hydroxybenzenecarboximidamide or N-benzyl-2-aminobenzenecarboximidamide.
Oxidation Reactions: Formation of 2-bromobenzoic acid derivatives.
Reduction Reactions: Formation of N-benzyl-2-aminobenzenecarboximidamide.
科学的研究の応用
N-Benzyl-2-bromobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Benzyl-2-bromobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
N-Benzyl-2-bromobenzenecarboximidamide can be compared with other similar compounds, such as:
N-Benzyl-2-chlorobenzenecarboximidamide: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-2-fluorobenzenecarboximidamide: Similar structure but with a fluorine atom instead of bromine.
N-Benzyl-2-iodobenzenecarboximidamide: Similar structure but with an iodine atom instead of bromine.
特性
分子式 |
C14H13BrN2 |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
N'-benzyl-2-bromobenzenecarboximidamide |
InChI |
InChI=1S/C14H13BrN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17) |
InChIキー |
FARUWJCZRZDFBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















